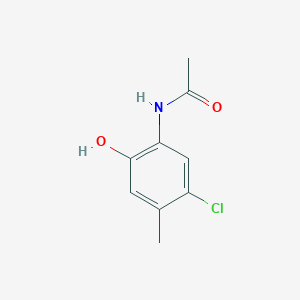

2-乙酰氨基-4-氯-5-甲基苯酚

描述

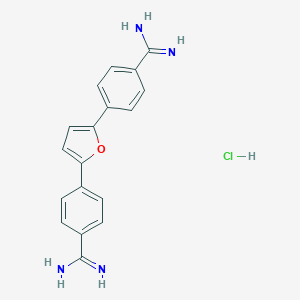

The compound 2-Acetamido-4-chloro-5-methylphenol is not directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. These compounds include derivatives of acetamido-substituted phenols and pyridines, which share the acetamido functional group and halogen substitution, although not on the same aromatic system as the target compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of acetoacetamido-substituted pyridines with phosgene to yield chlorinated pyrimidinones , and the synthesis of chlorophenyl-substituted pyran derivatives from ethyl acetate . Another approach includes the Fries rearrangement of acetylated aminophenols to produce chlorinated acetophenones . These methods highlight the reactivity of acetamido groups and halogenated aromatic compounds in forming more complex structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using techniques such as IR, NMR, MS, and X-ray crystallography. For instance, the crystal structure of a chlorophenyl pyran derivative was determined to be orthorhombic with specific hydrogen bonding patterns stabilizing the structure . Similarly, the structure of a chloroacetamide derivative was resolved, showing dimerization around a center of symmetry . These analyses provide insights into the three-dimensional arrangement and intermolecular interactions of such molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated through various reactions. For example, the unsuccessful attempt to react acetoacetamido pyridines with chloroformates, which instead led to the elimination of the acetoacetyl group, indicates the sensitivity of these molecules to reaction conditions . The Fries rearrangement and Sandmeyer reaction used in the synthesis of chlorinated acetophenones also showcase the transformation of functional groups under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and experimental data. The crystallographic data provide information on the density and molecular volume, which are important for understanding the solid-state properties . The IR, NMR, and MS data are crucial for identifying functional groups and confirming the molecular identity of the compounds. The intermolecular hydrogen bonding observed in some structures indicates the potential for these compounds to engage in specific interactions, which can affect their solubility and stability .

科学研究应用

合成与表征

- 新化合物的合成:一项研究从乙酸2-(4-氯-3-甲基苯氧基)乙酰肼合成了新化合物,并对这些化合物进行了抗菌活性评价 (Fuloria et al., 2009)。

- 酚类化合物硝化:研究表明Bi(NO3)3.5H2O作为硝化试剂对2-甲基苯酚和4-氯苯酚等酚类化合物的高效性,显示了它在化学合成中的潜力 (Sun, Hua, & Yin, 2005)。

抗疟活性

- 抗疟药物开发:一系列化合物从取代的1-苯基-2-丙酮经过一系列反应制备而成,这些化合物对小鼠体内的伯氏疟原虫表现出显著的抗疟活性 (Werbel et al., 1986)。

染料和颜料行业

- 染料中间体市场分析:对染料中间体市场的调查揭示了一个案例,商业交付的2-氯-5-甲基-1,4-苯二胺实际上是一种尚未描述的不同分子,展示了染料制造中的复杂性 (Drabina et al., 2009)。

晶体学和分子结构

- 分子结构研究:对2-氯-N-(3-甲基苯基)乙酰胺的研究,与2-乙酰氨基-4-氯-5-甲基苯酚密切相关,提供了有关其分子结构和分子间氢键的见解 (Gowda et al., 2007)。

制药研究

- 癌症治疗药物设计:对某些衍生物的设计和合成,包括乙酰胺类化合物,用作小肺癌治疗中的Collapsin Response Mediator Protein 1抑制剂进行了研究 (Panchal, Rajput, & Patel, 2020)。

环境化学

- 土壤对除草剂的接受和活性:对Acetochlor和相关化合物的研究,其中包括类似于2-乙酰氨基-4-氯-5-甲基苯酚的氯和甲基基团,评估了它们在土壤中的接受和活性,以及它们与灌溉和秸秆覆盖的相互作用 (Banks & Robinson, 1986)。

属性

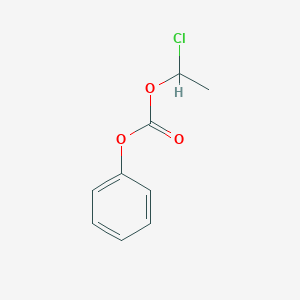

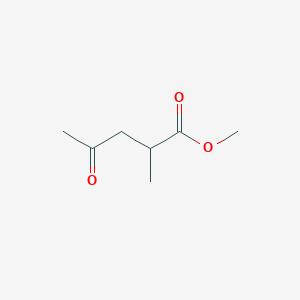

IUPAC Name |

N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-9(13)8(4-7(5)10)11-6(2)12/h3-4,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTGPOHVOYWBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394628 | |

| Record name | 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-chloro-5-methylphenol | |

CAS RN |

153506-14-0 | |

| Record name | 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CHLORO-2'-HYDROXY-P-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。